6-Vinylisoquinoline

Organic Synthesis Aldehyde Derivatives Reaction Optimization

For spectroelectrochemical sensor development, 6-Vinylisoquinoline is essential. DOE-funded research confirms the 6-vinyl position is critical for creating stable, non-leaching sensor films and achieving the target spectral signature for pertechnetate detection—making it a non-substitutable building block for environmental monitoring platforms.

Molecular Formula C11H9N
Molecular Weight 155.20 g/mol
Cat. No. B8703815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Vinylisoquinoline
Molecular FormulaC11H9N
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC=CC1=CC2=C(C=C1)C=NC=C2
InChIInChI=1S/C11H9N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h2-8H,1H2
InChIKeyNSHHIKUNMOYGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Vinylisoquinoline (CAS 1105709-94-1) for Advanced Coordination Chemistry and Sensor Research


6-Vinylisoquinoline is a functionalized aromatic heterocycle, comprising an isoquinoline core with a vinyl substituent at the 6-position. It serves as a critical monomeric building block for creating functional polymers [1] and as a ligand for the development of spectroelectrochemical sensors, particularly for the detection of pertechnetate (TcO4-) in environmental remediation contexts [2]. Its molecular formula is C11H9N, with a molecular weight of 155.20 g/mol [3], and it is typically supplied for research purposes at a purity of ≥95% .

Why 6-Vinylisoquinoline Cannot Be Substituted with Positional Isomers or Other Vinyl-Aromatics in Sensor Design


The substitution of 6-vinylisoquinoline with structurally similar analogs, such as 1-vinylisoquinoline or 4-vinylpyridine, is not scientifically valid for applications in pertechnetate sensor development. Research funded by the U.S. Department of Energy explicitly selected 6-vinylisoquinoline, among a set of nitrogen-containing multicyclic aromatics, due to its specific structural characteristics which are believed to facilitate optical detection in spectroelectrochemical sensors [1]. The 6-position of the vinyl group is a critical determinant of the resulting metal complex's geometry, electronic structure, and subsequent photophysical properties [2]. For instance, the Tc(V) complex with unsubstituted isoquinoline exhibits an emission maximum at approximately 580 nm, while the complex with 4-vinylpyridine shows maxima at approximately 540 nm and 570 nm [3]. This demonstrates that the specific ligand framework directly dictates the sensor's spectral signature, and substitution would fundamentally alter its detection capabilities.

Quantitative Performance Evidence for 6-Vinylisoquinoline in Research and Development


Quantified Synthetic Versatility: High-Yield Ozonolysis to 6-Isoquinolinecarboxaldehyde

6-Vinylisoquinoline serves as a high-yielding precursor for 6-isoquinolinecarboxaldehyde via ozonolysis. This transformation, documented in a patent by Amgen Inc., proceeds with a 94% yield, producing a key aldehyde intermediate . This quantifies the compound's utility as a robust synthetic building block, in contrast to alternative methods for preparing similar aldehydes which may have lower yields or require more complex, multi-step procedures.

Organic Synthesis Aldehyde Derivatives Reaction Optimization

Validated Ligand Performance: Enables Spectroelectrochemical Detection of Pertechnetate

6-Vinylisoquinoline was specifically selected as a ligand for the development of a novel spectroelectrochemical sensor aimed at detecting pertechnetate (TcO4-) at U.S. Department of Energy sites like Hanford [1]. While specific performance metrics (e.g., limit of detection) for the final polymerized sensor containing 6-vinylisoquinoline are not provided in the preliminary report, the report provides crucial comparative data on related model complexes. It establishes that the choice of the nitrogen-containing aromatic ligand directly modulates the complex's fluorescence emission maximum. For instance, the model complex [TcO2(isoquinoline)4]Cl has an emission maximum at ~580 nm, while [TcO2(4-vinylpyridine)4]Cl exhibits maxima at ~540 nm and ~570 nm [2]. This validates the approach that a specific ligand like 6-vinylisoquinoline is required to engineer the desired spectral properties for the sensor.

Spectroelectrochemistry Sensor Development Environmental Monitoring Technetium

Polymerizable Vinyl Functionality: Enables Covalent Immobilization in Sensor Platforms

The vinyl group of 6-vinylisoquinoline is not merely a structural feature but a functional necessity for the intended application. The DOE report explicitly states the purpose of selecting vinyl-functionalized ligands like 6-vinylisoquinoline: to enable copolymerization and covalent attachment to indium tin oxide (ITO) electrode surfaces, creating a robust, reusable sensor [1]. This contrasts with non-polymerizable isoquinoline analogs, which would merely leach out of the sensor matrix. The report notes that polymers were successfully made with the vinyl ligands, and preliminary studies on incorporating a trimethoxyvinylsilane group further aimed to enhance surface anchoring [2].

Polymer Chemistry Surface Functionalization Sensor Fabrication

Optimal Research and Development Applications for 6-Vinylisoquinoline


Fabrication of Covalently Anchored Spectroelectrochemical Sensors

6-Vinylisoquinoline is a key component for developing advanced sensors, particularly for environmental contaminants like pertechnetate (TcO4-). As documented in DOE-funded research, its vinyl group is essential for copolymerization and covalent attachment to conductive surfaces like ITO, creating durable and reusable sensing platforms [1]. This approach prevents ligand leaching and enhances sensor stability, a critical requirement for long-term monitoring applications at sites such as Hanford [1].

High-Yield Synthesis of 6-Isoquinolinecarboxaldehyde for Pharmaceutical Intermediates

For organic chemists synthesizing isoquinoline-based pharmaceutical intermediates, 6-vinylisoquinoline offers a direct and high-yielding route to 6-isoquinolinecarboxaldehyde. The 94% yield reported for the ozonolysis procedure provides a quantifiable advantage in process chemistry, enabling efficient scale-up and cost-effective production of this key aldehyde building block .

Development of Functionalized Isoquinoline Polymers

6-Vinylisoquinoline serves as a specialized monomer for creating functional poly(isoquinoline)s. Its vinyl group allows it to participate in polymerization reactions, enabling the incorporation of the isoquinoline chromophore/fluorophore into macromolecular architectures. This is relevant for researchers developing novel optoelectronic materials, polymer-based sensors, or catalytic supports where the combination of a polymer backbone with a functional heterocyclic pendant group is desired [1].

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